N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE
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Overview
Description
N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a thiophene ring, and an amide linkage. These structural features contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-fluorobenzylamine with 5-methylthiophene-2-carboxylic acid to form an amide bond. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Addition of the Propyl Group: The next step involves the alkylation of the amide intermediate with propyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Final Coupling: The final step is the coupling of the intermediate with 3-phenylpropanoic acid under similar coupling conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like NH3, RSH
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA or RNA can affect gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-({[(4-FLUOROPHENYL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMOYL}METHYL)-3-PHENYL-N-PROPYLPROPANAMIDE
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the fluorophenyl group enhances its stability and reactivity, while the thiophene ring contributes to its electronic properties. This combination makes it a valuable compound for various scientific applications.
Properties
CAS No. |
5921-02-8 |
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Molecular Formula |
C27H31FN2O2S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl-[(5-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-3-phenyl-N-propylpropanamide |
InChI |
InChI=1S/C27H31FN2O2S/c1-3-17-29(26(31)16-12-22-7-5-4-6-8-22)20-27(32)30(19-25-15-9-21(2)33-25)18-23-10-13-24(28)14-11-23/h4-11,13-15H,3,12,16-20H2,1-2H3 |
InChI Key |
BKNTYPLNNGGBCT-UHFFFAOYSA-N |
SMILES |
CCCN(CC(=O)N(CC1=CC=C(C=C1)F)CC2=CC=C(S2)C)C(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
CCCN(CC(=O)N(CC1=CC=C(C=C1)F)CC2=CC=C(S2)C)C(=O)CCC3=CC=CC=C3 |
sequence |
FG |
Origin of Product |
United States |
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